6-(Trifluoromethyl)-3-(methylthio)-1,2,4-triazin-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)-3-(methylthio)-1,2,4-triazin-5-OL is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a trifluoromethyl group, a methylthio group, and a hydroxyl group attached to a triazine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound. The presence of the methylthio group adds to the compound’s versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-3-(methylthio)-1,2,4-triazin-5-OL can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable precursor, such as a triazine derivative, using trifluoromethylating agents like trifluoromethyl phenyl sulfone under visible light irradiation . The reaction conditions typically involve the formation of electron donor-acceptor complexes, which undergo single electron transfer reactions to achieve the desired trifluoromethylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-3-(methylthio)-1,2,4-triazin-5-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The trifluoromethyl and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
6-(Trifluoromethyl)-3-(methylthio)-1,2,4-triazin-5-OL has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: It is used in the development of agrochemicals, materials science, and other industrial applications where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-3-(methylthio)-1,2,4-triazin-5-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to the modulation of their activity. The methylthio group can participate in redox reactions, further influencing the compound’s biological effects. The hydroxyl group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)phenanthridine: This compound also contains a trifluoromethyl group and is known for its radical trifluoromethylation reactions.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent in various chemical reactions.
Uniqueness
6-(Trifluoromethyl)-3-(methylthio)-1,2,4-triazin-5-OL is unique due to the combination of its trifluoromethyl, methylthio, and hydroxyl groups, which confer distinct chemical and biological properties. The presence of these groups allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C5H4F3N3OS |
---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
3-methylsulfanyl-6-(trifluoromethyl)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C5H4F3N3OS/c1-13-4-9-3(12)2(10-11-4)5(6,7)8/h1H3,(H,9,11,12) |
InChI Key |
HCRLETWUKXZZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(C(=O)N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.